N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O/c21-14-10-8-13(9-11-14)12-22-20(25)15-4-3-7-18-19(15)24-17-6-2-1-5-16(17)23-18/h1-11H,12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGORBKHJISIPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide typically involves the reaction of phenazine-1-carboxylic acid with 4-fluorobenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound can be achieved through metabolic engineering of bacterial strains such as Pseudomonas chlororaphis. By manipulating the genetic pathways involved in phenazine biosynthesis, researchers have been able to enhance the yield of phenazine-1-carboxamide, making it a viable option for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different phenazine derivatives.
Reduction: Reduction reactions can modify the phenazine ring, leading to the formation of reduced phenazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various phenazine derivatives with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
Chemical Properties and Mechanism of Action
N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide is characterized by its phenazine backbone, which is known for its biological activity. The incorporation of a fluorophenyl group enhances its stability and biological efficacy. The compound exhibits significant antifungal , anticancer , and antimicrobial properties.
Scientific Research Applications
This compound has several notable applications across various scientific fields.
Agricultural Applications
The compound has been identified as a potent antifungal agent against various phytopathogens, including Candida albicans, Fusarium oxysporum, and Rhizoctonia solani. Its ability to inhibit fungal growth makes it a promising candidate for developing new agricultural fungicides.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/ml) |
|---|---|
| Candida albicans | 64 |
| Fusarium oxysporum | 32 |
| Rhizoctonia solani | 40 |
Medical Applications
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including lung (A549) and cervical (HeLa) cancer cells. The compound induces apoptosis through the mitochondrial intrinsic pathway by activating caspase-3 and downregulating Bcl-2 protein levels.
| Cancer Cell Line | Effective Concentration (µM) |
|---|---|
| A549 (Lung Cancer) | 32 |
| HeLa (Cervical Cancer) | 40 |
Antifungal Efficacy Against Phytopathogens
A study demonstrated that this compound effectively inhibited several plant pathogenic fungi. The compound's ability to disrupt fungal growth pathways positions it as a viable candidate for agricultural applications aimed at controlling crop diseases.
Antitumor Activity in Cancer Research
In vitro studies have shown that this compound exhibits selective cytotoxicity towards breast (MDA-MB-231) and lung (A549) cancer cell lines. The compound's mechanism involves cell cycle arrest and apoptosis induction, making it a potential lead for developing new cancer therapies.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide involves the disruption of cellular processes in target organisms. It primarily targets the cell membrane and cell wall, leading to increased permeability and eventual cell death. The compound also interferes with intracellular processes such as ATP synthesis and oxidative stress response, further contributing to its antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of phenazine-1-carboxamide derivatives, where structural variations in the substituents significantly influence bioactivity and physicochemical properties. Below is a detailed comparison with key analogs:
Structural Analogues and Substituent Effects
Bioactivity and Functional Insights
While explicit bioactivity data for this compound are absent in the provided evidence, insights can be extrapolated from its analogs:
- Fluorine Position : Para-fluorination (as in the target compound) typically enhances binding to enzymes with aromatic pockets (e.g., kinase or protease targets) compared to meta-fluorinated analogs like Compound 1 .
- Di-Fluorinated Derivatives (): The dual fluorine substitution could increase metabolic stability but may also introduce steric clashes in compact binding pockets .
Contextual Relevance to Other Carboxamide Derivatives
Beyond phenazine-based analogs, carboxamide compounds like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide () and 5-amino-1-(4-fluorobenzyl)-triazole-4-carboxamide () highlight the versatility of carboxamide scaffolds in drug design. However, the phenazine core in the target compound distinguishes it by enabling π-π stacking interactions critical for targeting nucleic acids or aromatic enzyme domains .
Q & A
Q. What are the recommended synthetic routes for N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide, and how can purity be optimized?
The synthesis typically involves reacting phenazine-1-carbonyl chloride with 4-fluorobenzylamine in dichloromethane under inert conditions. Post-reaction purification via column chromatography or recrystallization is critical. Purity optimization requires strict control of reaction parameters, such as temperature (20–25°C), stoichiometric ratios, and solvent selection (e.g., anhydrous DCM to minimize hydrolysis). Yield improvements may involve iterative solvent screening or catalytic additives .
Q. What spectroscopic and analytical techniques are used to characterize this compound?
Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) confirms structural integrity by identifying aromatic protons (δ 7.2–8.5 ppm) and fluorophenyl substituents. Mass spectrometry (MS) validates molecular weight (e.g., m/z 349.3 [M+H]⁺). High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm assesses purity (>95% target). X-ray crystallography may resolve stereochemical details in crystalline forms .
Q. What baseline biological activities have been reported for this compound?
Demonstrated antimicrobial activity against fungal phytopathogens (e.g., Fusarium spp.) via disruption of cell wall integrity and inhibition of ergosterol biosynthesis. Antitumor activity includes IC₅₀ values of 5–20 µM in cancer cell lines (e.g., HeLa, MCF-7) through apoptosis induction and G1/S cell cycle arrest. Preliminary data suggest dose-dependent cytotoxicity .
Q. How does the fluorophenyl substituent influence chemical stability compared to non-fluorinated analogs?
The electron-withdrawing fluorine atom enhances oxidative stability and resistance to enzymatic degradation. Comparative studies show a 2–3× increase in half-life in metabolic assays (e.g., liver microsomes) relative to phenyl or chlorophenyl derivatives. This substituent also improves lipophilicity (logP ~3.2), facilitating membrane penetration .
Q. What in vitro models are suitable for initial efficacy screening?
Standardized cell-based assays include:
- Antifungal : Broth microdilution (CLSI M38 guidelines) against Candida albicans.
- Anticancer : MTT/WST-1 proliferation assays in adherent cancer lines (e.g., A549, HepG2).
- Toxicity : Primary hepatocyte viability assays to assess hepatic safety margins .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antitumor efficacy across studies?
Discrepancies often arise from variability in cell culture conditions (e.g., serum concentration, passage number) or assay endpoints (e.g., apoptosis vs. necrosis markers). Standardization strategies include:
- Using isogenic cell lines to control genetic variability.
- Validating results with orthogonal assays (e.g., Annexin V/PI staining vs. caspase-3 activation).
- Reporting EC₅₀ values with 95% confidence intervals from dose-response curves .
Q. What mechanistic insights explain the compound’s dual antimicrobial and antitumor activities?
Shared targets include redox-sensitive pathways:
- Fungal inhibition : Disruption of NADPH-dependent enzymes (e.g., thioredoxin reductase), leading to oxidative stress.
- Anticancer effects : ROS-mediated activation of p53 and Bax/Bcl-2 imbalance, triggering mitochondrial apoptosis. Fluorescence-based assays (e.g., DCFH-DA for ROS) and siRNA knockdown of p53 validate these pathways .
Q. What strategies optimize pharmacokinetics for in vivo applications?
Structural modifications to improve solubility and bioavailability:
- Prodrug approaches : Esterification of the carboxamide group for enhanced absorption.
- Nanoformulation : Encapsulation in PEGylated liposomes to prolong circulation time.
- Metabolic stability : Introducing methyl groups at the phenazine core to block CYP450-mediated oxidation .
Q. How does this compound compare to structurally similar phenazine derivatives in overcoming multidrug resistance (MDR)?
Unlike phenazine-1-carboxylic acid, the fluorophenyl group reduces efflux pump affinity (e.g., P-glycoprotein). Synergy studies with verapamil (MDR inhibitor) show a 40% increase in cytotoxicity against resistant MCF-7/ADR cells. Molecular docking suggests weaker binding to P-gp’s hydrophobic pockets .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., with fungal CYP51 or human topoisomerase II).
- QSAR Modeling : Correlates substituent electronegativity (Hammett σ values) with bioactivity.
- ADMET Prediction : SwissADME or ProTox-II for toxicity profiling and solubility optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
